Uptake in Breast Cancer Cells: 4‑[125I]Iodophenylalanine vs. [14C]Phenylalanine
Radioiodinated 4‑iodophenylalanine demonstrates amino acid transporter‑mediated uptake comparable to native phenylalanine in MCF‑7 breast carcinoma cells. After 60 minutes of incubation, [125I]4‑iodophenylalanine achieved cellular uptake of 49.0 ± 0.7% of the input dose, compared to 55.9 ± 0.5% for [14C]phenylalanine under identical conditions [1]. Competitive inhibition studies confirmed that both tracers utilize the same transport system, with IC50 values for unlabeled 4‑iodophenylalanine of 1.0 mM (against [125I]I‑Phe) and 2.50 mM (against [14C]Phe) [1].
| Evidence Dimension | Cellular uptake (% input dose) |
|---|---|
| Target Compound Data | 49.0 ± 0.7% |
| Comparator Or Baseline | [14C]Phenylalanine: 55.9 ± 0.5% |
| Quantified Difference | 6.9 percentage points lower uptake |
| Conditions | MCF-7 breast cancer cells, 60 min incubation, 37°C |
Why This Matters
This quantitative retention of transporter recognition confirms that 4‑iodophenylalanine can serve as a valid phenylalanine surrogate for targeted radionuclide delivery while retaining the unique iodine handle for imaging or therapeutic applications.
- [1] Vaidyanathan, G., et al. An alternative and expedient synthesis of radioiodinated 4‑iodophenylalanine. Appl. Radiat. Isot. 2011, 69, 1312–1317. View Source
